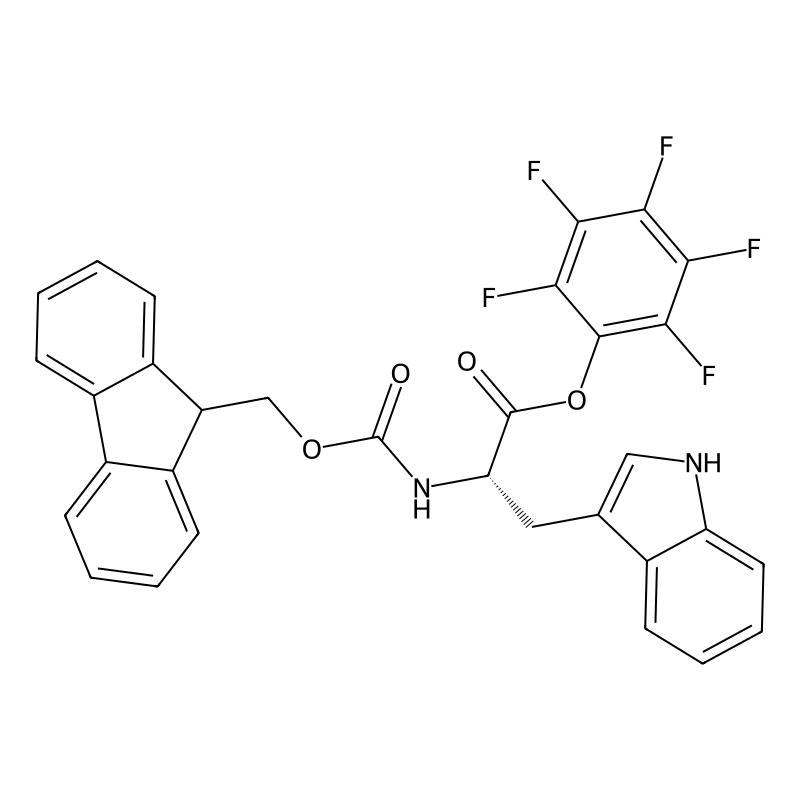

Fmoc-Trp-OPfp

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Applications in Peptide Synthesis

Fmoc-Trp-OPfp is a valuable tool for researchers in the field of peptide chemistry due to several advantages:

- Efficient Coupling: The pentafluorophenyl ester group promotes rapid and selective coupling with other amino acids, minimizing side reactions and improving the overall yield of the peptide synthesis.

- Orthogonal Protection: The Fmoc protecting group is compatible with other commonly used protecting groups, allowing for the selective removal of Fmoc during peptide chain assembly. This enables the stepwise construction of complex peptides with precise control over the amino acid sequence.

Peptide-Based Drug Discovery

Fmoc-Trp-OPfp plays a crucial role in the development of peptide-based therapeutics. Researchers can utilize this building block to synthesize peptides with potential medicinal properties, such as:

- Antimicrobial peptides: These peptides can target and kill bacteria, fungi, or other pathogens.

- Enzyme inhibitors: By targeting specific enzymes, these peptides can modulate biological processes and potentially treat diseases.

- Peptides for targeted drug delivery: Researchers can design peptides that specifically bind to diseased cells, allowing for the targeted delivery of therapeutic agents.

Fmoc-Trp-OPfp, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan-4-pentafluorophenyl ester, is a derivative of the amino acid tryptophan. It is widely utilized in peptide synthesis due to its protective group, which facilitates the selective deprotection of tryptophan residues. The compound has a molecular formula of C₃₂H₂₁F₅N₂O₄ and a molecular weight of approximately 570.5 g/mol. The pentafluorophenyl ester moiety enhances the compound's reactivity and stability during

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, allowing for subsequent coupling reactions with other amino acids.

- Coupling Reactions: The pentafluorophenyl ester group can react with amines to form peptide bonds efficiently.

- Saponification: The ester can undergo hydrolysis to regenerate the carboxylic acid form of tryptophan under acidic or basic conditions.

These reactions are crucial for assembling peptides with specific sequences and functionalities.

The synthesis of Fmoc-Trp-OPfp involves several steps:

- Protection of Tryptophan: The amino group of tryptophan is protected using the Fmoc group.

- Formation of Pentafluorophenyl Ester: The carboxylic acid of the protected tryptophan is reacted with pentafluorophenol in the presence of coupling reagents such as DCC (dicyclohexylcarbodiimide) to form the ester.

- Purification: The product is purified using chromatographic techniques to isolate Fmoc-Trp-OPfp from unreacted starting materials and by-products.

Fmoc-Trp-OPfp is primarily used in:

- Peptide Synthesis: It facilitates the formation of complex peptides that may include tryptophan.

- Drug Development: Peptides synthesized using this compound are investigated for their potential therapeutic applications in various diseases, including metabolic disorders and cancers.

- Research: It serves as a tool for studying protein interactions and functions due to its incorporation into peptide sequences.

Studies involving Fmoc-Trp-OPfp often focus on its role in peptide interactions. For instance:

- Binding Affinity Studies: Peptides synthesized with Fmoc-Trp can be evaluated for their binding affinities to receptors or enzymes, providing insights into their potential biological activities.

- Structural Studies: Techniques such as NMR (nuclear magnetic resonance) spectroscopy and X-ray crystallography may be employed to understand how tryptophan-containing peptides fold and interact with biological targets.

Several compounds share structural or functional similarities with Fmoc-Trp-OPfp. Here are a few notable examples:

Uniqueness

Fmoc-Trp-OPfp's uniqueness lies in its combination of the fluorinated ester group, which enhances reactivity while minimizing side reactions during peptide synthesis. This makes it particularly valuable when synthesizing complex peptides that require high purity and yield.

The molecular architecture of Fmoc-Trp-OPfp encompasses three distinct structural domains that collectively define its chemical behavior and synthetic utility [2]. The 9-fluorenylmethoxycarbonyl group functions as a temporary protecting group for the amino terminus, providing acid stability while remaining susceptible to base-mediated cleavage [17]. This protecting group strategy enables selective deprotection during solid-phase peptide synthesis protocols [14].

The pentafluorophenyl ester moiety constitutes the activated carbonyl functionality responsible for the compound's enhanced reactivity toward nucleophilic amino groups [21] [22]. The electron-withdrawing nature of the five fluorine substituents significantly increases the electrophilicity of the carbonyl carbon, facilitating rapid amide bond formation without the necessity for additional coupling reagents [21]. Research has demonstrated that pentafluorophenyl esters exhibit superior reactivity compared to conventional phenolic esters, with this enhanced reactivity correlating directly with reduced barriers to isomerization around the carbonyl-oxygen bond [21].

The tryptophan residue provides the amino acid backbone, featuring the characteristic indole side chain that contributes to the compound's spectroscopic properties [2]. The indole ring system exhibits ultraviolet absorption characteristics that prove valuable for analytical monitoring and quantification purposes [29]. The stereochemical configuration at the alpha carbon maintains the natural L-configuration, ensuring compatibility with biological peptide sequences [4].

The complete structural formula reveals the spatial arrangement of these functional groups, with the SMILES notation recorded as: Fc1c(F)c(F)c(OC(=O)C@HNC(=O)OCC4c5ccccc5-c6ccccc46)c(F)c1F [2]. This representation confirms the connection between the Fmoc-protected amino acid and the pentafluorophenyl leaving group through an ester linkage.

Spectroscopic Characterization (Nuclear Magnetic Resonance, High Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for Fmoc-Trp-OPfp through multiple nuclei analysis [9] [29]. Proton Nuclear Magnetic Resonance typically resolves characteristic signals corresponding to the aromatic protons of both the fluorenyl and indole ring systems, while the methylene protons of the fluorenylmethyl group appear as distinctive multiplets [9]. Carbon-13 Nuclear Magnetic Resonance spectroscopy enables identification of all carbon environments, including the carbonyl carbons of both the carbamate and ester functionalities [9].

The pentafluorophenyl group introduces unique Fluorine-19 Nuclear Magnetic Resonance signals that serve as definitive structural markers [21]. These fluorine resonances appear in characteristic chemical shift ranges and provide unambiguous evidence for the presence of the activated ester functionality [21]. The coupling patterns observed in Fluorine-19 spectra reflect the symmetrical substitution pattern of the pentafluorophenyl ring [21].

High Performance Liquid Chromatography serves as the primary analytical method for purity assessment and quality control of Fmoc-Trp-OPfp [10] . Standard analytical protocols employ C18 reversed-phase columns with gradient elution systems utilizing acetonitrile and trifluoroacetic acid [10] . These chromatographic conditions effectively separate the target compound from potential impurities, including unreacted starting materials and hydrolysis products [10].

Liquid Chromatography-Mass Spectrometry combines the separation power of High Performance Liquid Chromatography with the molecular weight determination capabilities of mass spectrometry [12] . Electrospray ionization typically generates protonated molecular ions at mass-to-charge ratio 593.51, corresponding to the molecular weight plus one hydrogen [12]. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight mass spectrometry provides alternative ionization conditions that may prove advantageous for certain analytical applications .

| Analytical Method | Application | Key Parameters | Literature Support |

|---|---|---|---|

| Nuclear Magnetic Resonance | Structural confirmation, purity assessment | 1H NMR, 13C NMR, 19F NMR for pentafluorophenyl group | Standard for Fmoc amino acids [9] |

| High Performance Liquid Chromatography | Purity analysis, enantiomeric purity determination | C18 column, gradient elution with acetonitrile/TFA | Routine purity assessment method [10] |

| Liquid Chromatography-Mass Spectrometry | Molecular weight confirmation, impurity identification | ESI-MS, MALDI-TOF compatible | Molecular weight confirmation method [12] |

| Infrared Spectroscopy | Functional group identification | C=O stretch, N-H stretch, aromatic C-H | Functional group characterization [31] |

| Ultraviolet-Visible Spectroscopy | Concentration determination, reaction monitoring | UV absorption due to Fmoc and Trp chromophores | Concentration and monitoring [29] |

Stability Profiles: Thermal and Hydrolytic Degradation Pathways

The thermal stability profile of Fmoc-Trp-OPfp reflects the relative bond strengths within its molecular framework [17] [23]. Elevated temperatures promote various degradation pathways, with the most thermally labile bonds being those associated with the Fmoc protecting group [17]. Temperature-induced decomposition typically initiates through cleavage of the carbamate linkage, resulting in formation of dibenzofulvene and the corresponding amino ester [17] [23].

Storage at temperatures exceeding 25°C accelerates degradation processes, necessitating refrigerated storage conditions between 2-8°C for long-term stability [8] [18]. Thermal degradation products include various amino acid derivatives and Fmoc cleavage fragments that can interfere with subsequent synthetic applications [17] [23].

Hydrolytic degradation pathways depend critically on the pH conditions of the aqueous environment [17] [23] [24]. Under basic conditions exceeding pH 8, nucleophilic attack by hydroxide ions targets the ester carbonyl carbon, leading to cleavage of the pentafluorophenyl leaving group and formation of the free carboxylic acid [23] [24]. This hydrolysis reaction proceeds through a classical addition-elimination mechanism characteristic of activated esters [24].

The rate of hydrolytic degradation increases substantially with increasing pH, with half-lives measured in minutes under strongly basic conditions [24] [25]. The pentafluorophenyl group exhibits enhanced leaving group ability compared to conventional phenolic esters, contributing to the increased hydrolysis rates observed for this activated ester [21] [25].

Acidic conditions generally provide greater stability for Fmoc-Trp-OPfp, as the Fmoc protecting group demonstrates inherent acid stability [17] [14]. However, prolonged exposure to strongly acidic conditions may promote ester hydrolysis through acid-catalyzed mechanisms [24]. The indole side chain of tryptophan remains relatively stable under mildly acidic conditions but may undergo various oxidative transformations in the presence of oxidizing agents [19].

Photodegradation represents another significant stability concern, particularly for the Fmoc protecting group which exhibits sensitivity to ultraviolet radiation [17] [14]. Photochemical cleavage of the Fmoc group generates dibenzofulvene and various photoproducts that compromise the integrity of the protected amino acid [17]. Storage in amber containers or under reduced lighting conditions effectively minimizes photodegradation pathways [14].

| Degradation Type | Conditions | Primary Products | Mechanism | Prevention/Mitigation |

|---|---|---|---|---|

| Thermal Degradation | Elevated temperatures (>25°C) | Fmoc cleavage products, amino acid derivatives | Thermal activation of bond cleavage | Store at 2-8°C, avoid heating [8] [18] |

| Hydrolytic Degradation (Basic) | Basic aqueous conditions (pH >8) | Pentafluorophenol release, free amino acid | Nucleophilic attack on ester carbonyl | Avoid basic conditions, use dry solvents [23] [25] |

| Hydrolytic Degradation (Acidic) | Acidic conditions (pH <4) | Fmoc stable, ester hydrolysis | Acid-catalyzed ester hydrolysis | Fmoc group provides acid stability [17] [24] |

| Photodegradation | UV light exposure | Fmoc photodegradation products | Photochemical bond cleavage | Store in dark, use amber containers [14] [17] |

| Oxidative Degradation | Presence of oxidizing agents | Tryptophan oxidation products | Free radical mechanisms | Use antioxidants, inert atmosphere [19] |

Stepwise Synthesis Protocols from (9-Fluorenylmethoxycarbonyl)-L-Tryptophan-Carboxylic Acid Precursors

The synthesis of (9-fluorenylmethoxycarbonyl)-L-tryptophan pentafluorophenyl ester represents a critical advancement in solid-phase peptide synthesis technology, requiring precise control of reaction parameters to achieve optimal yield and purity [1] [2]. The stepwise synthesis methodology begins with (9-fluorenylmethoxycarbonyl)-L-tryptophan-carboxylic acid as the fundamental precursor, which possesses a molecular weight of 426.5 grams per mole and exhibits characteristic melting point properties between 184-186°C [2] [3].

Standard Protocol Development

Traditional synthesis protocols employ room temperature conditions with coupling times ranging from 30 to 60 minutes per cycle [4] [5]. The conventional approach utilizes dicyclohexylcarbodiimide or diisopropylcarbodiimide as primary coupling reagents, requiring 1.1 to 1.2 equivalents of activating agent and 1.5 to 2.0 equivalents of base [5]. These standard conditions typically achieve coupling efficiencies between 95 and 98 percent, which, while acceptable for short peptide sequences, may result in cumulative yield losses for longer synthetic targets [6] [7].

Advanced Fast-Flow Synthesis Protocols

Recent developments in automated fast-flow peptide synthesis have revolutionized the stepwise approach, reducing coupling times to approximately 2.5 minutes per cycle while achieving coupling efficiencies exceeding 99 percent [8] [6] [7]. The optimized protocol incorporates elevated temperatures between 75 and 90°C, dramatically accelerating reaction kinetics without compromising stereochemical integrity [8] [6]. This temperature elevation, combined with precisely controlled flow rates and reagent concentrations, enables the synthesis of peptide chains exceeding 50 amino acids in length with unprecedented fidelity [7].

The integration of deep learning algorithms has further enhanced protocol optimization, enabling prediction of sequence-dependent synthesis events and identification of challenging coupling steps [8]. Statistical analysis of over 35,000 individual deprotection steps has revealed critical parameters for maintaining high synthesis fidelity, including optimal solvent compositions and timing sequences [8] [6].

Reagent Selection and Optimization

The choice of coupling reagents significantly impacts both reaction efficiency and product purity. (1-Hydroxy-7-azabenzotriazole) and benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate have emerged as superior alternatives to traditional carbodiimide-based systems, offering reduced racemization risk and enhanced coupling efficiency [9] [5]. The incorporation of 1-hydroxybenzotriazole as an additive effectively suppresses racemization by forming less reactive intermediates while maintaining high coupling yields [5].

Solvent System Considerations

The selection of appropriate solvent systems plays a crucial role in synthesis success. Traditional dimethylformamide and dichloromethane combinations have been supplemented with acetonitrile-based systems, which offer improved solubility characteristics and enhanced reaction kinetics [8]. The optimized solvent composition facilitates better reagent mixing and heat transfer, contributing to the overall efficiency of the stepwise synthesis process [6].

Optimization of Pentafluorophenol Esterification Reactions

The formation of pentafluorophenyl esters represents a critical transformation in peptide synthesis, enabling efficient amino acid activation while maintaining chemical stability under storage and reaction conditions [10] [11]. The optimization of these esterification reactions requires careful consideration of multiple variables, including reagent selection, reaction conditions, and purification strategies.

Traditional Esterification Approaches

Conventional pentafluorophenol esterification typically employs dicyclohexylcarbodiimide-mediated coupling protocols, achieving yields between 75 and 85 percent with reaction times spanning 4 to 12 hours [12] [13]. These methods require the addition of 1-hydroxybenzotriazole or similar additives to minimize racemization and improve reaction selectivity [12]. However, the extended reaction times and moderate yields have prompted the development of more efficient alternatives.

Electrochemical Esterification Innovation

A breakthrough advancement in pentafluorophenol esterification involves the development of electrochemical coupling methods that eliminate the need for external dehydrating agents [10] [11]. This innovative approach leverages the native oxygen-nucleophilicity and oxidation-induced carbon-electrophilicity of pentafluorophenol to promote a unique cascade of nucleophilic aromatic and acyl substitutions [10] [11].

The electrochemical protocol utilizes carbon felt anodes and stainless steel cathodes, operating at constant cell potentials of 3.0 volts [10]. The reaction mixture contains the carboxylic acid substrate, pentafluorophenol (3-5 equivalents), tetramethylguanidine as base (1.5 equivalents), and tetraethylammonium tosylate as electrolyte in acetonitrile solvent [10]. This methodology achieves yields ranging from 70 to 87 percent while offering several advantages, including mild reaction conditions, excellent functional group tolerance, and the ability to process redox-sensitive substrates [10] [11].

Advanced Coupling Reagent Systems

The utilization of (1-Hydroxy-7-azabenzotriazole) and N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate represents a significant advancement in esterification efficiency [13] [9]. These reagent combinations consistently deliver yields between 85 and 95 percent with reaction times reduced to 1-2 hours [13]. The enhanced reactivity stems from the formation of highly active intermediate species that facilitate rapid ester bond formation while minimizing side reactions.

Process Intensification Strategies

Recent developments in process intensification have introduced novel coupling reagents such as N,N'-dicyclohexyl-4-nitrophenyl-1,2,3-triazole-1-carboxamidine [13]. This reagent system, combined with diisopropylethylamine or 1,4-diazabicyclo[2.2.2]octane bases, achieves optimal yields of 78-85 percent under mild conditions [13]. The improved efficiency results from enhanced nucleophilic activation and reduced steric hindrance during the esterification process.

Mechanistic Considerations

The mechanism of pentafluorophenol esterification involves the initial formation of an activated acyl intermediate, followed by nucleophilic attack from the pentafluorophenoxide anion [10] [11]. The electron-withdrawing nature of the pentafluorophenyl group significantly enhances the electrophilicity of the resulting ester, making it an excellent leaving group for subsequent aminolysis reactions [14]. This enhanced reactivity enables efficient peptide bond formation under mild conditions while maintaining stereochemical integrity [10].

Optimization Parameters

Critical optimization parameters include temperature control, typically maintained between 0 and 25°C to minimize racemization, and careful pH adjustment to ensure optimal base catalysis without promoting unwanted side reactions [10] [13]. The molar ratio of pentafluorophenol to carboxylic acid substrate requires precise control, with optimal ratios typically ranging from 3:1 to 5:1 to drive the reaction to completion [10] [11].

Purification Techniques for High-Purity Pharmaceutical-Grade Material

The achievement of pharmaceutical-grade purity standards demands sophisticated purification strategies that can effectively remove synthesis-related impurities while preserving the integrity of the target compound [15] [16]. These techniques must meet stringent regulatory requirements, including compliance with United States Pharmacopeia, European Pharmacopoeia, and other international standards [17] [18] [19].

High-Performance Liquid Chromatography Systems

Reverse-phase high-performance liquid chromatography represents the gold standard for peptide and amino acid derivative purification, offering exceptional resolution and reproducibility [20] [21] [22]. The technique separates compounds based on hydrophobic interactions between the analyte and the stationary phase, typically consisting of C18-modified silica particles [20] [23]. Optimal mobile phase compositions employ water and acetonitrile gradients with 0.1 percent trifluoroacetic acid as an ion-pairing reagent to improve peak symmetry and retention characteristics [24] [25].

The purification process typically begins with analytical-scale method development to determine optimal separation conditions, followed by scale-up to preparative or semi-preparative columns [24] [26]. Loading capacities can reach up to 35 grams of peptide per kilogram of stationary phase, with purification achieving final purity levels exceeding 99.5 percent [26]. The process generally requires multiple chromatographic steps, including initial capturing using ion-exchange chromatography followed by polishing with reverse-phase methods [26].

Crystallization-Based Purification

Crystallization techniques offer exceptional purification efficiency, routinely achieving product purities exceeding 99 percent in a single operation under mild conditions [27] [28] [29]. The process operates through controlled nucleation and crystal growth, enabling the selective incorporation of the desired compound while excluding impurities [27] [30]. Various crystallization methods exist, including cooling crystallization, anti-solvent crystallization, and evaporative crystallization, each offering specific advantages depending on the compound properties [27] [31].

Recent advances in crystallization technology include the implementation of process intensification strategies, utilizing continuous crystallization systems and advanced process analytical technology for real-time monitoring [27] [30]. These innovations enable precise control of particle size distribution, crystal morphology, and polymorphic form, all of which significantly impact downstream processing and product performance [28] [29] [30].

Membrane Filtration Technologies

Membrane-based purification techniques have emerged as essential tools for achieving pharmaceutical-grade purity, offering advantages in terms of scalability, energy efficiency, and product quality preservation [15] [32] [33]. These systems utilize semi-permeable membranes with precisely controlled pore sizes to achieve molecular-level separations [32] [34].

Microfiltration systems, employing membrane pore sizes between 0.1 and 0.45 micrometers, effectively remove bacterial and particulate contaminants while maintaining the integrity of heat-sensitive compounds [33] [35]. Ultrafiltration membranes, with molecular weight cutoffs ranging from 1,000 to 100,000 Daltons, enable the concentration and purification of peptide products by selectively retaining large molecules while allowing smaller impurities to pass through [33] [34].

Advanced Purification Strategies

Modern pharmaceutical purification employs hybrid systems that combine multiple separation principles to achieve optimal results [15] [36]. These integrated approaches might utilize initial solid-phase extraction for sample cleanup, followed by ion-exchange chromatography for primary purification, and concluding with reverse-phase high-performance liquid chromatography for final polishing [36] [26].

Supercritical fluid chromatography has gained prominence as an environmentally friendly alternative, utilizing supercritical carbon dioxide as the mobile phase [15] [36]. This technique offers faster analysis times, reduced solvent consumption, and improved separation of chiral compounds, making it particularly valuable for pharmaceutical applications requiring enantiomeric purity [15].

Quality Control and Validation

Pharmaceutical-grade purification requires comprehensive analytical validation to ensure compliance with regulatory standards [17] [16] [18]. This includes detailed characterization of impurity profiles, with individual unknown impurities limited to no more than 0.1 percent by high-performance liquid chromatography analysis [26]. The validation process encompasses method development, system suitability testing, and ongoing stability monitoring to ensure consistent product quality throughout the manufacturing lifecycle [16] [37].